molecular formula C18H36O5 B12572828 Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1) CAS No. 189008-28-4

Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)

Katalognummer: B12572828
CAS-Nummer: 189008-28-4
Molekulargewicht: 332.5 g/mol
InChI-Schlüssel: XNTQNPYFSQGKIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid–11-[(oxan-2-yl)oxy]undecan-2-ol (1/1) is a chemical compound known for its unique structure and properties. It is characterized by the presence of an oxane ring and a long aliphatic chain, making it a compound of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–11-[(oxan-2-yl)oxy]undecan-2-ol (1/1) typically involves the reaction of acetic acid with 11-[(oxan-2-yl)oxy]undecan-2-ol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid–11-[(oxan-2-yl)oxy]undecan-2-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halogens, nucleophiles; various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Acetic acid–11-[(oxan-2-yl)oxy]undecan-2-ol (1/1) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid–11-[(oxan-2-yl)oxy]undecan-2-ol (1/1) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways may vary, but they often involve binding to enzymes or receptors, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Acetic acid–11-[(oxan-2-yl)oxy]undec-2-en-1-ol
  • Acetic acid–11-[(oxan-2-yl)oxy]undecan-1-ol

Uniqueness

Acetic acid–11-[(oxan-2-yl)oxy]undecan-2-ol (1/1) is unique due to its specific structure, which includes an oxane ring and a long aliphatic chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

189008-28-4

Molekularformel

C18H36O5

Molekulargewicht

332.5 g/mol

IUPAC-Name

acetic acid;11-(oxan-2-yloxy)undecan-2-ol

InChI

InChI=1S/C16H32O3.C2H4O2/c1-15(17)11-7-5-3-2-4-6-9-13-18-16-12-8-10-14-19-16;1-2(3)4/h15-17H,2-14H2,1H3;1H3,(H,3,4)

InChI-Schlüssel

XNTQNPYFSQGKIQ-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCCCCCCCOC1CCCCO1)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.